molecular formula C19H21N3O5S B2860935 N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide CAS No. 922050-85-9

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2860935
CAS No.: 922050-85-9
M. Wt: 403.45
InChI Key: HXBJZHSWMJWDDI-UHFFFAOYSA-N
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Description

N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide is a synthetic heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a sulfamoylphenylacetamide moiety. The sulfamoyl group (-SO₂NH₂) attached to the phenyl ring enhances hydrogen-bonding capabilities, while the acetamide group (-NHCOCH₃) modulates solubility and metabolic stability. This compound is hypothesized to exhibit pharmacological properties due to structural similarities with sulfonamide-based drugs and oxazepine derivatives, which are associated with anti-inflammatory, antimicrobial, or central nervous system (CNS) activities .

Properties

IUPAC Name

N-[4-[(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-12(23)20-13-4-7-15(8-5-13)28(25,26)22-14-6-9-16-17(10-14)27-11-19(2,3)18(24)21-16/h4-10,22H,11H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBJZHSWMJWDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Benzo-oxazepine Core: The initial step involves the cyclization of appropriate precursors to form the benzo-oxazepine ring. This can be achieved through the reaction of 2-aminophenol with a suitable diketone under acidic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation, typically using chlorosulfonic acid followed by amination with a suitable amine.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetic acid or its derivatives under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo-oxazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, this compound may exhibit various biological activities, making it a candidate for drug development. It could be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its mechanism of action.

    Chemical Biology: It can serve as a probe to study biochemical pathways and processes, helping to elucidate the roles of specific molecular targets.

    Industrial Applications: The compound’s properties may be leveraged in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

The structural and functional attributes of N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide can be contextualized against three key analogs:

Key Findings :

  • The 3,3-dimethyl group in the oxazepin ring could enhance lipophilicity, aiding blood-brain barrier penetration for CNS applications, whereas B12/B13’s hydroxylphenyl group prioritizes polar interactions for antimicrobial roles .
N-(4-hydroxyphenyl)acetamide

A simpler analog, N-(4-hydroxyphenyl)acetamide, lacks the sulfamoyl and benzooxazepin moieties. It is a known metabolite of paracetamol (acetaminophen) and serves as a benchmark for acetamide-based pharmacophores.

Property Target Compound N-(4-hydroxyphenyl)acetamide
Structure Complex heterocyclic-sulfonamide hybrid Acetamide with para-hydroxyphenyl group
Bioactivity Hypothesized multi-target activity (e.g., anti-inflammatory, CNS) Analgesic/antipyretic (via COX inhibition)
Solubility Moderate (sulfamoyl enhances water solubility; dimethyl may reduce it) High (hydroxyl group improves aqueous solubility)
Metabolic Stability Likely lower due to complex structure High (extensively studied in paracetamol metabolism)

Key Findings :

  • However, increased molecular complexity may reduce metabolic stability, necessitating formulation optimizations .

Q & A

Basic: What are the key synthetic pathways for this compound?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepin core via cyclization reactions under controlled conditions (e.g., reflux in solvents like DMF or THF).
  • Step 2 : Introduction of the sulfamoyl group through sulfonation, often using reagents like chlorosulfonic acid.
  • Step 3 : Acetamide coupling at the phenyl ring via nucleophilic substitution or amidation reactions.
    Critical parameters include solvent selection (polar aprotic solvents preferred), temperature control (60–100°C), and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirm structural integrity, particularly the sulfamoyl and acetamide moieties.
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) and monitors reaction progress.
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) for solubility vs. protic solvents (ethanol) for selectivity.
  • Catalyst Screening : Use bases (e.g., triethylamine) to deprotonate intermediates and accelerate coupling steps.
  • Temperature Gradients : Employ gradient heating (e.g., 50°C → 80°C) to minimize side reactions.
  • In-line Monitoring : Use TLC or HPLC to terminate reactions at peak product formation .

Advanced: How should researchers resolve discrepancies in reported biological activity data?

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, concentration ranges).
  • Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic variations.
  • Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions that may explain divergent results.
  • Comparative SAR : Compare activity with structurally related analogs (e.g., sulfonamide derivatives) to isolate key pharmacophores .

Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Core Modifications : Alter the oxazepin ring (e.g., substituents at 3,3-dimethyl positions) to assess conformational effects.
  • Sulfamoyl Group Replacement : Test sulfonamide vs. sulfonic acid derivatives for binding affinity changes.
  • Acetamide Substituents : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) on the phenyl ring to modulate solubility and target engagement.
  • Bioisosteric Swaps : Replace the acetamide with urea or carbamate groups to evaluate metabolic stability .

Advanced: How can researchers address low solubility in in vitro assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug Design : Synthesize phosphate or ester prodrugs to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles for sustained release .

Advanced: What computational methods support target identification for this compound?

  • Molecular Docking : Screen against databases (e.g., PDB) to predict binding to enzymes like kinases or proteases.
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories.
  • QSAR Modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .

Advanced: How to mitigate degradation during long-term storage?

  • Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) at –80°C.
  • Stabilizer Additives : Include antioxidants (e.g., BHT) or chelating agents (EDTA) in solution formulations.
  • Periodic HPLC Analysis : Monitor for hydrolysis of the sulfamoyl or acetamide groups .

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